molecular formula C10H14ClN3O4S B2437446 4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide CAS No. 790263-62-6

4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B2437446
CAS No.: 790263-62-6
M. Wt: 307.75
InChI Key: TZBCQPREQVMHBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Alkylation: The attachment of the dimethylaminoethyl group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the presence of catalysts for alkylation .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The process would also include purification steps to obtain the compound in a high-purity form suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted derivatives .

Scientific Research Applications

4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro, chloro, and sulfonamide groups make it a versatile compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O4S/c1-13(2)6-5-12-19(17,18)8-3-4-9(11)10(7-8)14(15)16/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBCQPREQVMHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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